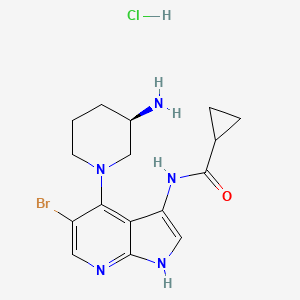

GDC0575 モノハイドロクロリド

概要

説明

This compound belongs to the class of organic compounds known as aminopiperidines and derivatives. These are organic compounds containing a piperidine ring which is substituted by one or more amine group .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IUPAC name. It contains a piperidine ring, which is a heterocyclic compound containing a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the bromine atom and the cyclopropane ring can also be inferred from the name .Chemical Reactions Analysis

Aminopiperidines can undergo various chemical reactions, including alkylation, acylation, and reduction. The presence of the bromine atom also suggests that it can undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .科学的研究の応用

大腸炎および大腸炎関連癌の治療

GDC-0575はCHK1阻害剤であり、マウスにおいてCCR2+マクロファージの浸潤を阻害することにより、大腸炎および大腸炎関連癌(CAC)の発症を阻害することが明らかになっています {svg_1}. この研究では、GDC-0575の投与により、大腸におけるCHK1の発現が有意に阻害され、マウスにおけるCACおよび大腸炎の発症が劇的に阻害されたことが示されました {svg_2}.

免疫細胞浸潤の阻害

CHK1発現の阻害により、iNOS陽性マクロファージによる浸潤が効率的に阻害されましたが、CD4 T細胞、CD8 T細胞、および骨髄由来抑制細胞(MDSC)には有意な影響はありませんでした {svg_3}.

炎症性サイトカインの調節

GDC-0575で治療されたCACおよび大腸炎の両方を持つマウスの大腸において、TNF-α、IL-6、およびIL-1βの有意なダウンレギュレーションとIL-10の劇的なアップレギュレーションが観察されました {svg_4}.

CCL2/CCR2の阻害

GDC-0575は、CACおよび大腸炎の両方を持つマウスにおいてCCL2の発現もダウンレギュレートし、それに続いて大腸へのCCR2+マクロファージの浸潤が阻害されました {svg_5}.

難治性固形腫瘍の治療

GDC-0575は、高選択的な経口投与の小分子Chk1阻害剤であり、異種移植モデルにおいて腫瘍の縮小と増殖の遅延をもたらします {svg_6}. ゲムシタビンとの併用および単独での安全性、忍容性、および薬物動態が評価されました {svg_7}.

ゲムシタビンとの併用療法

GDC-0575は、難治性固形腫瘍の患者において、ゲムシタビンとの併用で研究されています {svg_8}. この研究では、抗腫瘍活性とChk1経路の調節が評価されました {svg_9}.

Safety and Hazards

将来の方向性

作用機序

Target of Action

GDC0575 monohydrochloride, also known as ®-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride, is a potent and selective inhibitor of cell cycle checkpoint kinase 1 (CHK1) . CHK1 plays an important role in DNA damage response and cell cycle progression .

Mode of Action

GDC0575 monohydrochloride specifically binds to and inhibits CHK1 . This inhibition may result in tumor cells bypassing CHK1-dependent cell cycle arrest in the S and G2/M phases, which permits the cells to undergo DNA repair prior to entry into mitosis .

Biochemical Pathways

The inhibition of CHK1 by GDC0575 monohydrochloride has been shown to impair the development of colitis and colitis-associated cancer (CAC) by inhibiting CCR2+ macrophage infiltration . This results in a significant downregulation of TNF-α, IL-6, and IL-1β and dramatic upregulation of IL-10 . Furthermore, CCL2 expression was also downregulated by GDC0575 monohydrochloride in both mice with CAC and colitis .

Pharmacokinetics

The pharmacokinetics of GDC0575 monohydrochloride have been evaluated in a Phase I, dose-escalation study . The study evaluated the safety, tolerability, and pharmacokinetics of GDC0575 monohydrochloride administered alone or in combination with gemcitabine in participants with refractory solid tumors or lymphoma .

Result of Action

Administration of GDC0575 monohydrochloride significantly inhibited CHK1 expression in the colon and dramatically impaired the development of CAC and colitis in mice . Moreover, the inhibition of CHK1 expression resulted in efficient inhibition of infiltration by iNOS-positive macrophages .

Action Environment

The action of GDC0575 monohydrochloride can be influenced by environmental factors. For instance, its release to the environment is likely to occur from indoor use in long-life materials with high release rate . .

生化学分析

Biochemical Properties

GDC0575 monohydrochloride specifically binds to and inhibits Chk1 . This interaction may result in tumor cells bypassing Chk1-dependent cell cycle arrest in the S and G2/M phases, which permits the cells to undergo DNA repair prior to entry into mitosis .

Cellular Effects

GDC0575 monohydrochloride has been shown to have significant effects on various types of cells and cellular processes. It can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of GDC0575 monohydrochloride involves its binding to and inhibition of Chk1 . This results in tumor cells bypassing Chk1-dependent cell cycle arrest in the S and G2/M phases, allowing the cells to undergo DNA repair prior to entry into mitosis .

Dosage Effects in Animal Models

The effects of GDC0575 monohydrochloride vary with different dosages in animal models

特性

IUPAC Name |

N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN5O.ClH/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9;/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZACMRNGHGLEJ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1657014-42-0 | |

| Record name | Cyclopropanecarboxamide, N-[4-[(3R)-3-amino-1-piperidinyl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1657014-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

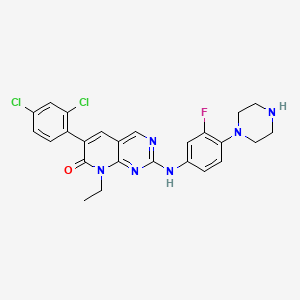

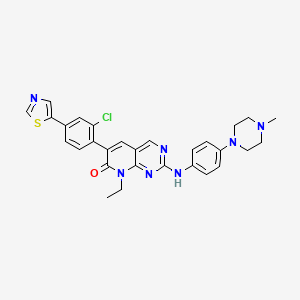

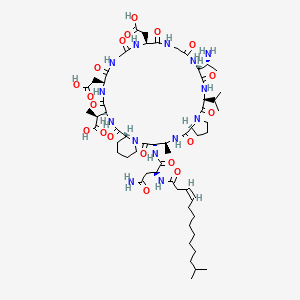

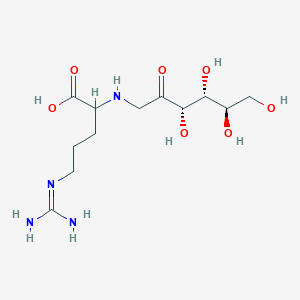

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)

![N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide](/img/structure/B607561.png)